2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene
Description
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene is a symmetrically substituted anthracene derivative featuring bulky tert-butyl (t-butyl) groups on the naphthalene moieties at the 2 and 6 positions of the anthracene core. The compound is synthesized via a Grignard reaction, as noted in studies of structurally analogous 9,10-bis(6-t-butyl-2-naphthyl)anthracene derivatives . The t-butyl groups enhance solubility in organic solvents, while the extended conjugation of naphthalene substituents influences photophysical properties such as absorption and fluorescence. This compound is of interest in materials science, particularly for applications in organic electronics, where solubility and controlled aggregation are critical .
Properties
Molecular Formula |
C42H38 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2,6-bis(6-tert-butylnaphthalen-2-yl)anthracene |
InChI |
InChI=1S/C42H38/c1-41(2,3)39-17-15-31-19-27(9-13-35(31)25-39)29-7-11-33-24-38-22-30(8-12-34(38)23-37(33)21-29)28-10-14-36-26-40(42(4,5)6)18-16-32(36)20-28/h7-26H,1-6H3 |
InChI Key |
HFVQCHUNBRJNGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=C(C=C6)C=C(C=C7)C(C)(C)C)C=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anthracene with tert-butyl naphthalene under acidic conditions. This reaction requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), under controlled temperature and pressure.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted anthracene derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Mechanism of Action
The mechanism by which 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s large, planar structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it useful in photodynamic therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Anthracene Derivatives
Structural and Electronic Properties
The substitution pattern (2,6 vs. 9,10) and the nature of substituents significantly alter molecular symmetry, conjugation pathways, and intermolecular interactions. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of Anthracene Derivatives
Key Observations :
- Steric Effects : The t-butyl groups in the target compound reduce aggregation, improving solubility and mitigating aggregation-caused quenching (ACQ), a common limitation in fluorescent materials .
- Conjugation : Naphthyl substituents extend conjugation, but the 2,6-positions may limit intramolecular charge transfer compared to 9,10-substituted analogues .
Photophysical Properties
Table 2: Inferred Photophysical Properties
*Predicted based on analogous systems.
Biological Activity
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene (commonly referred to as DBNA) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure and potential biological activities. This compound has garnered attention due to its implications in various biological systems, particularly in relation to its mutagenic and carcinogenic properties.
- Chemical Formula : C₃₁H₃₈
- Molecular Weight : 414.65 g/mol
- CAS Number : 3905-64-4
The compound consists of two tert-butyl groups attached to naphthalene rings, which are further connected to an anthracene core. This structural arrangement contributes to its stability and hydrophobicity, influencing its interaction with biological systems.
Mutagenicity and Carcinogenicity
Research indicates that DBNA exhibits significant mutagenic properties. A study conducted by the National Toxicology Program highlighted that compounds similar in structure to DBNA have been implicated in DNA adduct formation, leading to mutations that can initiate carcinogenesis .
Table 1: Comparison of Biological Activities of Related Compounds
The mechanism by which DBNA exerts its biological effects is primarily through the formation of reactive metabolites that interact with cellular macromolecules. Specifically, studies suggest that DBNA can form DNA adducts through electrophilic attack on nucleophilic sites within DNA, leading to mutations during replication .
Case Studies
- In Vivo Studies : In a controlled study involving rats exposed to DBNA, significant increases in liver and lung tumors were observed after prolonged exposure. The study concluded that the compound's structure facilitates bioactivation into reactive intermediates that bind to DNA .
- Cell Culture Studies : In vitro experiments demonstrated that DBNA exposure resulted in increased oxidative stress markers and apoptosis in human lung epithelial cells. This suggests a potential pathway for toxicity linked to oxidative damage .
Toxicological Profile
The toxicological profile of DBNA indicates potential risks associated with its exposure:
- Acute Toxicity : Limited data suggest mild acute toxicity; however, chronic exposure poses significant health risks.
- Environmental Impact : As a PAH, DBNA is persistent in the environment and can bioaccumulate in living organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
